Methallylescaline

描述

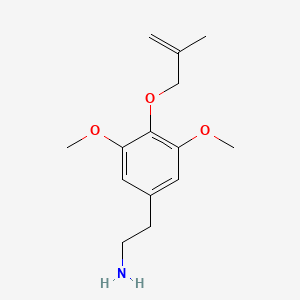

Structure

2D Structure

3D Structure

属性

CAS 编号 |

207740-41-8 |

|---|---|

分子式 |

C14H21NO3 |

分子量 |

251.32 g/mol |

IUPAC 名称 |

2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine |

InChI |

InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3 |

InChI 键 |

FOXJFBFFGULACD-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)COC1=C(C=C(C=C1OC)CCN)OC |

产品来源 |

United States |

Chemical Synthesis and Precursor Analysis

Established Synthetic Pathways for Phenethylamine (B48288) Analogs

The synthesis of phenethylamine analogs, including methallylescaline, generally follows well-established organic chemistry principles, often starting from a substituted benzaldehyde (B42025). A common strategy for creating substituted phenethylamines involves the Henry reaction (nitroaldol condensation) followed by a reduction.

For instance, the synthesis of mescaline, a structural analog, often begins with 3,4,5-trimethoxybenzaldehyde. studfile.net This precursor can react with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form β-nitro-3,4,5-trimethoxystyrene. studfile.net This intermediate is then subjected to reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to convert the nitro group into a primary amine, yielding the final phenethylamine structure. studfile.net This foundational pathway, starting from a benzaldehyde, adding a two-carbon chain containing a nitrogen group, and then reducing it, is a versatile template for producing a wide array of phenethylamine derivatives.

Alternative pathways for phenethylamine synthesis can include:

Cyanohydrin reaction: Starting with a benzaldehyde, followed by reduction and further chemical modifications. wikipedia.org

Hofmann rearrangement: Utilizing a substituted phenylpropionamide. wikipedia.org

Reductive amination: The reaction of a substituted phenylacetaldehyde (B1677652) with ammonia (B1221849) or an amine.

These established routes provide a framework for the targeted synthesis of novel analogs by selecting appropriate starting materials and reagents.

Precursor Chemistry and Reaction Mechanisms in this compound Elaboration

The synthesis of this compound specifically requires the introduction of the characteristic 4-methallyloxy group. psychonautwiki.org The synthesis typically involves the alkylation of a phenolic hydroxyl group on a precursor molecule. A plausible and common starting material for this process is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), which provides the necessary 3,5-dimethoxy-4-hydroxy substitution pattern.

The key steps in the elaboration of this compound can be outlined as:

O-Alkylation: The phenolic hydroxyl group of the precursor is alkylated using a methallyl halide, such as methallyl chloride (3-chloro-2-methyl-1-propene), in the presence of a base. The base (e.g., potassium carbonate) deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the methallyl chloride in a Williamson ether synthesis. This reaction forms 4-methallyloxy-3,5-dimethoxybenzaldehyde.

Chain Extension: The resulting substituted benzaldehyde undergoes a condensation reaction, for example, with nitromethane, to add a two-carbon chain at the aldehyde position, forming a nitrostyrene (B7858105) intermediate. studfile.net

Reduction: The final step is the reduction of the nitro group of the nitrostyrene intermediate to a primary amine. This is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which reduces the nitroalkene to the corresponding saturated amine, yielding this compound. studfile.net

An alternative approach could involve starting with a pre-formed phenethylamine, such as 4-hydroxy-3,5-dimethoxyphenethylamine, and then performing the O-alkylation with a methallyl halide as the final step to introduce the ether linkage.

Purification and Characterization Methodologies in Laboratory Synthesis

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The final product's identity and purity are then confirmed using various analytical techniques.

Purification Methodologies:

Chromatography: Flash chromatography is a highly effective method for purifying this compound. smolecule.com This technique uses a stationary phase (e.g., silica (B1680970) gel) and a mobile phase, such as a gradient mixture of hexane (B92381) and ethyl acetate, to separate the target compound from impurities based on polarity. smolecule.com

Recrystallization: This technique is used to obtain a highly pure crystalline product. smolecule.com The synthesized compound is dissolved in a suitable hot solvent and allowed to cool slowly. The target compound crystallizes out of the solution, leaving impurities behind in the solvent.

Characterization Methodologies: Once purified, the compound's structure and purity are confirmed using spectroscopic methods. Analytical reports for this compound have detailed the use of the following techniques: policija.si

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and then provides data on their mass-to-charge ratio, allowing for determination of the molecular weight (251.33 g/mol for the base form) and fragmentation patterns that are characteristic of the molecule's structure. policija.si

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are crucial for elucidating the precise molecular structure.

¹H NMR provides information on the number and environment of hydrogen atoms.

¹³C NMR provides information on the carbon skeleton of the molecule. policija.si

Infrared (IR) Spectroscopy: GC-IR can be used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. policija.siresearchgate.net

High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF): This method provides highly accurate mass data, further confirming the elemental composition of the synthesized compound. policija.si

These combined analytical methods provide definitive confirmation of the synthesized this compound's identity and ensure its purity. policija.si

Molecular Pharmacology and Receptor Interaction Profiles

Non-Serotonergic Receptor and Transporter Interactions

Beyond the serotonergic system, the interaction of Methallylescaline with other receptor classes, such as adrenergic receptors, has also been explored.

Investigations into the binding profiles of this compound and related compounds have generally found no potent affinity at non-serotonergic targets nih.govblossomanalysis.com. This suggests that while this compound primarily exerts its effects through serotonergic pathways, its interaction with adrenergic receptors, specifically α1A and α2A subtypes, is likely minimal or sub-pharmacological. Consequently, significant functional consequences mediated by these adrenergic receptors are not anticipated.

Compound List

this compound (MAL)

Mescaline

Escaline

Isoproscaline (IP)

Proscaline

Allylescaline (AL)

LSD (Lysergic acid diethylamide)

Psilocybin

Psilocin

DOI (2,5-dimethoxy-4-iodoamphetamine)

2C-B (4-bromo-2,5-dimethoxyphenethylamine)

2C-T (various isomers, e.g., 2,5-dimethoxy-4-ethylthiophenethylamine)

Trace Amine-Associated Receptor 1 (TAAR1) Engagementfrontiersin.org

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that plays a role in modulating dopamine (B1211576) and serotonin (B10506) systems and has been implicated in the behavioral effects of stimulant drugs eurekalert.orgresearchgate.net. Research on mescaline derivatives, including this compound, has evaluated their interaction with TAAR1. Studies indicate that scalines and related amphetamines bind to TAAR1, with affinities varying among different derivatives nih.govcolab.ws. This compound, as a derivative of mescaline, is expected to engage with TAAR1, although specific quantitative binding data (Ki values) for this compound at TAAR1 are not explicitly detailed in the provided search results. However, studies on similar compounds suggest that TAAR1 agonists can influence behavioral effects and may be targets for treating psychostimulant addiction eurekalert.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Influence of Aromatic Ring Substitutionsvrachi.nameoas.org

The aromatic ring of phenethylamines is a critical determinant of their interaction with serotonin receptors. For phenethylamine (B48288) derivatives, substitutions on the phenyl ring, particularly at the para position, have been shown to significantly influence binding affinity to the 5-HT2A receptor biomolther.orgbiomolther.org. Alkyl or halogen groups at the para position generally exert positive effects on binding affinity. Oxygen-containing groups, such as methoxy (B1213986) or allyloxy, also play a role, with their position and nature affecting affinity. For example, extending the 4-alkoxy substituent in mescaline derivatives has been shown to increase binding affinities at 5-HT2A and 5-HT2C receptors nih.govblossomanalysis.com. The specific allyloxy substitution in this compound, compared to the trimethoxy substitution in mescaline, represents a modification at the 4-position that alters the compound's interaction profile nih.govoas.org.

Comparative Analysis with Mescaline and Other 4-Alkoxy Phenethylamines (Scalines)frontiersin.orgoas.org

This compound belongs to the class of 4-alkoxy-3,5-dimethoxyphenethylamines, commonly referred to as scalines, which are derivatives of mescaline. These compounds, including escaline, proscaline, and allylescaline, are generally found to be more potent than mescaline in humans, with similar durations of action nih.gov. Research suggests that scalines and related amphetamines (3C-scalines) interact with 5-HT2A and 5-HT2C receptors, often binding with higher affinities than mescaline nih.govcolab.ws. Specifically, extending the 4-alkoxy substituent in these derivatives has been observed to increase 5-HT2A and 5-HT2C receptor binding affinities and enhance activation potency and efficacy at the 5-HT2A receptor nih.govblossomanalysis.com. This compound, with its methylallyl substituent at the 4-position, fits within this pattern, exhibiting potent agonist activity at the 5-HT2A receptor, comparable to other potent phenethylamine derivatives biomolther.orgwikipedia.org.

Structural Modifications and Receptor Affinity/Efficacy Modulationfrontiersin.org

Structural modifications to the phenethylamine backbone and its substituents can significantly modulate receptor affinity and efficacy. For 4-alkoxy-3,5-dimethoxyphenethylamines, changes at the 4-position, such as extending the alkoxy chain length or introducing unsaturation (as with the allyl group in this compound), have been shown to enhance binding affinities and functional potency at 5-HT2A receptors nih.govblossomanalysis.com. Introduction of fluorinated 4-alkoxy substituents has also been noted to increase binding affinities and activation potency at 5-HT2A and 5-HT2B receptors nih.gov. While this compound primarily interacts with serotonin receptors, particularly 5-HT2A, its specific structural features, such as the allyloxy group, contribute to its unique pharmacological profile within the broader class of mescaline analogs.

Metabolic Transformations and Biotransformation Pathways

In Vitro Metabolic Profiling

In vitro studies using cellular systems and subcellular fractions provide essential insights into the initial metabolic steps of methallylescaline. These methods allow for the controlled investigation of enzymatic reactions without the complexities of a whole organism.

Human Liver Microsome Systems

Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly CYPs, are another key in vitro system for metabolic profiling. Studies employing human liver microsomes have corroborated findings from hepatocyte incubations, identifying hydroxylated and N-acetylated products as major metabolites of this compound researchgate.netnih.gov. Comparative analyses using complementary metabolism models, including human liver microsomes, have identified a total of eleven this compound metabolites, with human liver microsomes yielding the highest number and concentration of metabolites compared to other tested models researchgate.netnih.gov.

In Vivo Metabolic Fate Studies in Animal Models

Zebrafish Biotransformation Research

Zebrafish (Danio rerio) have emerged as a valuable in vivo model for xenobiotic metabolism studies due to their genetic tractability and ease of high-throughput screening researchgate.netnih.govnih.gov. Research has utilized zebrafish to investigate the metabolic fate of this compound, employing them alongside computational predictions and in vitro human liver microsome systems researchgate.netnih.gov. These combined approaches have led to the identification of eleven this compound metabolites, underscoring the utility of zebrafish in predicting metabolic pathways researchgate.netnih.gov. Zebrafish are recognized for their robust biotransformation capacity, making them suitable for studying the metabolism of various compounds researchgate.netnih.govnih.gov.

Rodent Model Metabolite Identification

Rodent models, such as rats, have also been employed in the study of this compound metabolism. Studies involving rat hepatocytes have indicated that monooxygenation on the methoxy-dimethylpyridine moiety is a significant metabolic pathway, leading to the formation of a metabolite identified as M7, which accounts for a substantial percentage of total radioactivity researchgate.net. The identification of metabolites in rodent models contributes to a broader understanding of how this compound is processed in vivo, providing data that can be extrapolated for monitoring its abuse researchgate.netkci.go.kr.

Identification and Characterization of Primary Metabolites

The primary metabolic transformations of this compound involve Phase I reactions, predominantly hydroxylation, and potentially Phase II conjugation reactions such as N-acetylation.

Table 1: Identified Metabolites of this compound

| Metabolite Name/Type | System Studied | Notes |

| Hydroxy-methallylescaline (M1) | Human Hepatocytes | Identified via hydroxylation researchgate.netkci.go.kr. |

| Hydroxy-methallylescaline (M2) | Human Hepatocytes | Identified via hydroxylation researchgate.netkci.go.kr. |

| Hydroxy-methallylescaline (M3) | Human Hepatocytes | Identified via hydroxylation researchgate.netkci.go.kr. |

| Dihydroxy-methallylescaline (M4) | Human Hepatocytes | Identified via hydroxylation researchgate.netkci.go.kr. |

| M7 | Rat Hepatocytes | Formed via monooxygenation on the methoxy-dimethylpyridine moiety researchgate.net. |

| Hydroxylated Metabolites | Human Hepatocytes, Human Liver Microsomes, Zebrafish | Identified as major metabolites across various in vitro and in vivo models researchgate.netnih.govresearchgate.netkci.go.kr. |

| N-acetylated Metabolites | Human Liver Microsomes, Zebrafish | Identified as major metabolites across various in vitro and in vivo models researchgate.netnih.gov. |

| Other Metabolites | Human Liver Microsomes, Zebrafish | A total of 11 this compound metabolites were identified using a combination of in silico, in vivo (zebrafish), and in vitro (human liver microsomes) models researchgate.netnih.gov. |

Table 2: Enzymes Involved in this compound Metabolism

| Enzyme | Metabolic Pathway/Reaction | System Studied |

| CYP2D6 | Hydroxylation | Human Hepatocytes |

| CYP2J2 | Hydroxylation | Human Hepatocytes |

| CYP1A2 | Hydroxylation | Human Hepatocytes |

| CYP3A4 | Hydroxylation | Human Hepatocytes |

| Cytochrome P450 | Hydroxylation | Human Liver Microsomes |

These identified metabolites and enzymatic pathways are crucial for developing analytical methods for the detection and monitoring of this compound use in biological samples.

Computational and In Silico Approaches for Detection and Prediction

The characterization and detection of novel psychoactive substances (NPS) like this compound present significant challenges due to their evolving nature and often limited availability of experimental data. Computational and in silico methodologies offer powerful tools to address these challenges by predicting properties, identifying metabolites, and aiding in spectral analysis and classification. These approaches are crucial for developing robust detection strategies and understanding the potential behavior of such compounds.

1 In Silico Metabolism Prediction and Biomarker Identification

Understanding the metabolic fate of NPS is vital for forensic toxicology, as metabolites often serve as more stable biomarkers for detecting substance intake. A comprehensive study employed a multi-pronged approach, integrating computational prediction (in silico) with in vivo (zebrafish) and in vitro (human liver microsomes) models to elucidate the metabolic pathways of this compound nih.govresearchgate.netresearchgate.netresearchgate.net. This research utilized high-resolution mass spectrometry to identify metabolites.

The in silico phase of this study involved employing various open-access software packages, including MetaTrans, SyGMa, Glory X, and Biotransformer 3.0, to predict potential metabolic transformations nih.govresearchgate.netresearchgate.netresearchgate.net. SyGMa, in particular, demonstrated capability in predicting a broad range of metabolites, including phase II conjugates researchgate.net. Through this integrated approach, a total of eleven this compound metabolites were identified nih.govresearchgate.netresearchgate.netresearchgate.net. Key findings indicated that hydroxylated and N-acetylated products were the major classes of metabolites nih.govresearchgate.netresearchgate.netresearchgate.net. The identification of these specific metabolic products allows for the selection of reliable biomarkers, facilitating the targeted detection of this compound intake within a broader analytical window nih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: In Silico Metabolism Prediction for this compound

| Methodology | Identified Metabolites | Major Metabolite Types | Purpose | Reference(s) |

| Computational Prediction (In Silico) using software like SyGMa, Biotransformer | N/A (part of combined) | N/A (part of combined) | Contributes to understanding metabolic fates, biomarker identification | nih.gov, researchgate.net, researchgate.net, researchgate.net |

| Combined: In Silico, Zebrafish (in vivo), Human Liver Microsomes (in vitro) | 11 | Hydroxylated, N-acetylated | Biomarkers for specific detection of intake in a wide detection window | nih.gov, researchgate.net, researchgate.net, researchgate.net |

2 Spectroscopic Analysis and Chemometric Classification

Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for chemical identification. When combined with chemometric methods, these techniques can be powerfully applied to classify and detect NPS, even in complex matrices like blotter papers scielo.brresearchgate.netacs.org. Studies have demonstrated the efficacy of using techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy coupled with Partial Least Squares-Discriminant Analysis (PLS-DA) for the classification of this compound alongside other substances such as NBOMe compounds, 2C-H, and LSD scielo.brresearchgate.net.

These chemometric models have shown promising performance metrics for differentiating this compound from blank samples and other compounds. For instance, an ATR-FTIR and PLS-DA approach achieved an average accuracy (ACC) of 91.1%, concordance (CON) of 86.1%, and a reliability rate (RLR) of 88.9% in classifying this compound and related substances scielo.brresearchgate.net. Similarly, low-field 1H NMR spectroscopy, when analyzed with multivariate models, has also been employed to classify this compound (MAL), yielding comparable performance figures acs.org. These findings underscore the utility of spectroscopic data combined with advanced analytical algorithms for rapid and reliable identification in forensic and analytical settings.

Table 2: Spectroscopic and Chemometric Classification Performance for this compound

| Spectroscopic Technique | Chemometric Method | Target Analytes | Performance Metrics (Average) | Reference(s) |

| ATR-FTIR | PLS-DA | NBOMe, 2C-H, LSD, this compound, Blank Papers | ACC: 91.1%, CON: 86.1%, RLR: 88.9% | scielo.br, researchgate.net |

| Low-field 1H NMR | Multivariate Model | NBOMe, 2C-H, LSD, this compound (MAL) | ACC: 91.1%, CON: 86.1%, RLR: 88.9% | acs.org |

Note: ACC = Accordance, CON = Concordance, RLR = Reliability Rate.

Analytical Methodologies for Chemical Characterization and Detection

3 Predictive Modeling: QSAR and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) modeling offers a predictive framework to correlate a compound's chemical structure with its biological activity or physicochemical properties science.govmdpi.comnih.gov. For phenethylamine (B48288) derivatives, including methallylescaline, QSAR studies can provide insights into how structural modifications influence receptor binding affinities and pharmacological effects researchgate.netresearchgate.net. For instance, research on related compounds suggests that the lipophilicity of substituents at the 4-position can correlate with 5-HT2A receptor affinity, a key target for this compound researchgate.net. QSAR models, built upon datasets of structurally similar compounds, can thus aid in predicting the potential activities of newly synthesized or encountered phenethylamines science.govnih.govresearchgate.net.

Molecular docking is another computational technique that simulates the binding of a ligand (e.g., this compound) to a target receptor, such as the 5-HT2A receptor, which is known to be a primary target for this compound nih.govsci-hub.se. By predicting binding poses and affinities, docking studies can help identify potential drug-receptor interactions, elucidate mechanisms of action, and guide the design of new compounds with specific pharmacological profiles nih.govsci-hub.seresearchgate.net. While specific docking studies for this compound were not detailed in the reviewed literature, the general applicability of these methods to understanding the interactions of phenethylamine derivatives with serotonin (B10506) receptors is well-established nih.govresearchgate.netsci-hub.se. These computational approaches are invaluable for predicting the behavior and potential effects of this compound in the absence of extensive experimental data.

Preclinical Neuropharmacological and Behavioral Modeling

Animal Models for Investigating Central Nervous System Engagement

The engagement of the central nervous system by a psychoactive substance can be inferred from a variety of behavioral assays in animal models. These models are designed to assess changes in locomotion, anxiety-like behavior, and cognitive functions. Standard tests include the open-field test for locomotor activity and exploratory behavior, the elevated plus-maze to assess anxiety, and the novel object recognition test for memory.

Despite the utility of these models, a comprehensive investigation of methallylescaline's effects on these behavioral paradigms has not been documented in the peer-reviewed scientific literature. Consequently, there is a lack of specific data on how this compound influences locomotor activity, anxiety levels, or cognitive functions in animal models.

Head-Twitch Response (HTR) as a Pharmacological Readout in Rodents

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is a well-established behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. This response is a key in vivo assay for assessing the activity of psychedelic drugs.

Recent research has demonstrated that this compound induces the head-twitch response in male mice. A study systematically investigated the roles of the serotonin (B10506) 5-HT2A and 5-HT2C receptors in the HTR induced by this compound. The findings from this research provide direct evidence of this compound's activity at these key serotonergic receptors in a living organism.

The head-twitch response is primarily mediated by the activation of serotonin 5-HT2A receptors. However, the 5-HT2C receptor has also been shown to play a modulatory role in this behavior. To dissect the specific contributions of these receptors to the effects of this compound, studies have employed selective antagonists.

In a pivotal study, the HTR induced by this compound was examined in mice pre-treated with either a 5-HT2A antagonist (ketanserin) or a 5-HT2C antagonist (SB-242084). The results indicated that the HTR induced by a 1 mg/kg dose of this compound was significantly attenuated by the 5-HT2C antagonist SB-242084. Intriguingly, the 5-HT2A antagonist ketanserin (B1673593) did not block the HTR at this dose, suggesting a prominent role for the 5-HT2C receptor in mediating the head-twitch response to this compound, at least at the tested dose. This finding is notable as the 5-HT2A receptor is typically considered the primary mediator of the HTR for most classic psychedelics. These results suggest that while 5-HT2A activation is a key initiator for the HTR, the 5-HT2C receptor also possesses a distinct capability to induce this response in male mice.

| Treatment Group | Effect on HTR | Inference |

|---|---|---|

| This compound (1 mg/kg) | Induces HTR | This compound is psychoactive and elicits a response predictive of hallucinogenic potential. |

| This compound (1 mg/kg) + Ketanserin (5-HT2A antagonist) | HTR not blocked | Suggests that at this dose, the HTR is not solely dependent on 5-HT2A receptor activation. |

| This compound (1 mg/kg) + SB-242084 (5-HT2C antagonist) | HTR significantly attenuated | Indicates a significant role of the 5-HT2C receptor in mediating the HTR induced by this compound. |

Discriminative Stimulus Generalization Studies in Animal Paradigms

Drug discrimination is a behavioral pharmacology paradigm where animals are trained to recognize the subjective effects of a particular drug and differentiate it from a placebo. This model is highly valuable for assessing the abuse liability and the similarity of the subjective effects of novel compounds to known drugs of abuse.

A thorough search of the scientific literature reveals no published drug discrimination studies that have utilized this compound as either the training drug or as a compound tested for substitution against a known psychedelic. Therefore, there is currently no data from this preclinical model to characterize the subjective effects of this compound in animals.

Comparative Neuropharmacological Studies with Prototypical Psychedelics

Understanding the neuropharmacological profile of a novel compound in relation to well-characterized psychedelics like LSD, psilocybin, and mescaline is essential for contextualizing its potential effects. Such comparisons are often made through in vitro receptor binding and functional assays, as well as in vivo behavioral studies.

In vitro studies have provided some insight into the receptor binding profile of this compound in comparison to other phenethylamines. One study reported the binding affinities (Ki) of a series of mescaline derivatives at various serotonin receptors. The 4-methallyloxy substituent of this compound was found to result in a significantly higher affinity for the 5-HT2A receptor compared to mescaline. wikipedia.org

| Compound | 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|

| Mescaline | 5600 |

| This compound (MAL) | 210 |

Data from Kolaczynska et al. (2022)

Despite the availability of this in vitro data, there is a lack of published in vivo comparative studies directly assessing the behavioral effects of this compound alongside prototypical psychedelics such as LSD or psilocybin in animal models. Such studies would be invaluable for determining the relative potency and potential qualitative differences in the effects of this compound.

Future Research Trajectories and Identified Knowledge Gaps

Comprehensive Elucidation of Pharmacological Mechanisms Beyond Receptor Binding

While Methallylescaline is known to act as a potent agonist of the serotonin (B10506) 5-HT2A receptor wikipedia.org, its pharmacological activity likely extends beyond this primary interaction. Research is needed to explore downstream signaling cascades, potential interactions with other receptor systems (e.g., dopaminergic or adrenergic receptors), and any allosteric modulatory effects it may exert. Understanding these secondary and tertiary mechanisms is crucial for a complete pharmacological characterization. For instance, studies on related mescaline derivatives have indicated interactions with α1A/2A noradrenaline and D1/2/3 dopamine (B1211576) receptors, suggesting a broader receptor engagement profile that warrants investigation for this compound researchgate.net. Further research could also explore its effects on neurotransmitter release and reuptake, as well as its influence on intracellular signaling pathways, which are critical for understanding its psychoactive effects beyond simple receptor binding researchgate.net.

Advanced Characterization of In Vivo Biotransformation Pathways

The metabolic fate of this compound in living organisms remains an area requiring significant research. Studies have begun to identify metabolites, with hydroxylation and N-acetylation being reported as major pathways in both in vitro (human liver microsomes) and in vivo (zebrafish) models researchgate.netnih.govresearchgate.net. These studies have identified up to eleven metabolites of this compound researchgate.netnih.gov. However, a comprehensive understanding of the enzymes involved (e.g., specific cytochrome P450 isoforms), the complete array of metabolites produced in various biological systems (including humans), and the kinetics of these transformations is still lacking researchgate.net. Detailed characterization of these pathways is essential for understanding the compound's duration of action, potential for drug-drug interactions, and the formation of any active or toxic metabolites.

Table 1: Identified this compound Metabolites

| Metabolite Designation | Description | Detected in In Vitro Models | Detected in In Vivo Models |

| M1-M3 | Hydroxy-methallylescaline | Yes | Yes |

| M4 | Dihydroxy-methallylescaline | Yes | Yes |

| N-acetylated products | N-acetylated metabolites | Yes | Yes |

| Hydroxylated products | Hydroxylated metabolites (general category) | Yes | Yes |

| Other identified | Various other metabolites (specific structures not detailed in cited sources) | Yes | Yes |

Development of Specific and Sensitive Analytical Biomarkers for Research Monitoring

To facilitate accurate research monitoring and forensic analysis, the development of specific and sensitive analytical biomarkers for this compound is crucial nih.govresearchgate.net. Current research suggests that hydroxylated and N-acetylated metabolites show promise as biomarkers for detecting this compound intake due to their potential for a relatively wide detection window researchgate.netnih.gov. However, further validation is required to establish the stability, specificity, and sensitivity of these proposed biomarkers across different biological matrices (e.g., urine, blood, hair) and over extended periods post-administration. Research into the pharmacokinetics of these metabolites is also needed to define optimal timeframes for detection.

Exploration of Specific Neurobiological Circuitry and Cellular Mechanisms

While this compound's interaction with 5-HT2A receptors is established, its precise impact on specific neurobiological circuits and cellular mechanisms remains largely unexplored. Studies on related compounds suggest that the head twitch response (HTR) in rodents, a model correlated with psychedelic effects in humans, may be mediated by 5-HT2C receptors, with this compound's HTR being blocked by a 5-HT2C antagonist but not a 5-HT2A antagonist in one study mdpi.com. This indicates a potential differential receptor engagement that warrants further investigation. Future research should aim to map the specific brain regions and neuronal populations affected by this compound, elucidate its effects on neuronal excitability and synaptic plasticity, and determine how these cellular changes translate into its observed psychoactive effects. Understanding the role of other receptor systems, such as dopamine and noradrenaline receptors, in mediating its effects is also a critical area for future research researchgate.netnih.gov.

Compound Name Table:

| Common Name | IUPAC Name | Abbreviation | Other Names |

| This compound | 2-{3,5-Dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethan-1-amine | MAL | 4-Methylallyloxy-3,5-dimethoxyphenethylamine |

| Mescaline | 3,4,5-Trimethoxyphenethylamine | ||

| Allylescaline | 4-allyloxy-3,5-dimethoxyphenethylamine | AL | |

| Proscaline | 2-(4-Propoxy-3,5-dimethoxyphenyl)ethanamine | ||

| Psilocybin | 4-phosphoryloxy-N,N-dimethyltryptamine | ||

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine | ||

| LSD | (6aR,9R)-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | Lysergic acid diethylamide | |

| DOI | 1-(2,5-dimethoxy-4-iodophenyl)propan-2-amine | 2,5-dimethoxy-4-iodoamphetamine | |

| 2C-B-Fly-NBOMe | |||

| Etomidate | Ethyl (1R)-1-(2-methylpropyl)-2-oxopropyl 1H-imidazole-1-carboxylate | ||

| Metomidate | |||

| Propoxate | |||

| Isopropoxate | |||

| ADB-FUBIATA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | ||

| 4-MeO-PCP | 1-[1-(4-methoxyphenyl)cyclohexyl]-N-methylpiperidine | ||

| 3-MeO-PCMo | 1-[1-(4-methoxyphenyl)cyclohexyl]-3-methylpiperidine | ||

| AH-7921 | 4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]-2,5-dimethoxybenzamide | ||

| MDPV | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | Methylenedioxypyrovalerone | |

| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | ||

| BIIB021 | |||

| TAK-802 | |||

| MDMA | 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine | 3,4-methylenedioxymethamphetamine | |

| BDNF | Brain-Derived Neurotrophic Factor | ||

| MA | Methamphetamine | ||

| BOD | 2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethan-1-amine |

常见问题

Q. Answer :

- Hypothesis-Driven Design : Formulate hypotheses based on structural similarities to phenethylamine analogs (e.g., 2C-P, 2C-C) and their known receptor interactions .

- Control Groups : Include positive controls (e.g., mescaline) and negative controls to isolate this compound-specific effects.

- Dose-Response Protocols : Use incremental dosing to assess thresholds for psychoactivity and toxicity, aligning with OECD guidelines for in vivo studies .

- Methodological Transparency : Document synthesis protocols, purity validation (via NMR/HPLC), and analytical conditions to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported receptor affinity data for this compound?

Q. Answer :

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, radioligand concentrations) .

- Statistical Harmonization : Apply multivariate regression to control for confounding variables (e.g., pH, temperature) that may skew binding affinity results .

- Replication Studies : Independently validate conflicting results using standardized protocols, such as the NIH Psychoactive Drug Screening Program’s assay pipelines .

Basic: What are validated synthesis protocols for this compound, and how can purity be ensured?

Q. Answer :

- Synthetic Routes : Follow published methods for phenethylamine derivatives, substituting methallyl groups at the 4-position. Use HCl salt formation for stability .

- Purity Validation :

- Batch Documentation : Record reaction conditions (e.g., solvent, temperature) to troubleshoot impurities .

Advanced: How can structure–activity relationship (SAR) studies optimize this compound's selectivity for serotonin receptors?

Q. Answer :

- Comparative Modeling : Use molecular docking (e.g., AutoDock Vina) to compare this compound’s binding poses with 5-HT2A/2C agonists like DOI .

- Substituent Modifications : Test analogs with halogens or methyl groups at the 2- or 5-positions to assess steric and electronic effects on receptor activation .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to differentiate biased signaling pathways .

Basic: What ethical frameworks apply to preclinical studies of this compound?

Q. Answer :

- Animal Welfare Compliance : Adhere to ARRIVE 2.0 guidelines for in vivo experiments, including humane endpoints and sample size justification .

- Institutional Review : Submit protocols to ethics committees for risk-benefit analysis, particularly for studies involving psychoactive effects .

- Data Transparency : Publish negative results to avoid publication bias, per NIH guidelines .

Advanced: How can dose-response inconsistencies in this compound studies be addressed?

Q. Answer :

- Population Variability Analysis : Stratify data by species, sex, and genetic background (e.g., CYP450 enzyme polymorphisms affecting metabolism) .

- Pharmacokinetic Modeling : Use compartmental models to correlate plasma concentrations with behavioral outcomes, adjusting for bioavailability differences .

- Cross-Species Validation : Compare rodent and primate data to identify translational gaps in dose thresholds .

Basic: What in vitro assays are suitable for initial screening of this compound's neuropharmacological effects?

Q. Answer :

- Receptor Binding Assays : Screen for affinity at 5-HT2A, 5-HT2C, and TAAR1 receptors using competitive radioligand displacement .

- Functional Selectivity : Measure intracellular calcium flux (FLIPR) or ERK phosphorylation to assess signaling pathway activation .

- Toxicity Profiling : Conduct MTT assays on neuronal cell lines to establish IC50 values for cytotoxicity .

Advanced: How can researchers integrate in vitro and in vivo data to resolve conflicting efficacy results?

Q. Answer :

- Systems Pharmacology : Build mechanistic models linking receptor occupancy (in vitro) to behavioral outcomes (in vivo) using tools like PK-Sim .

- Biomarker Correlation : Identify surrogate markers (e.g., plasma serotonin levels) that bridge molecular and systemic effects .

- Bayesian Meta-Analysis : Quantify uncertainty across studies to prioritize hypotheses for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。